2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside

Antioxidant Activity Oxidative Stress In Vitro Pharmacology

Select 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (TSG) for its unique, evidence-backed differentiation from resveratrol. TSG offers superior free radical scavenging (IC50 0.57 µg/mL for superoxide) and a singular dualistic hepatopharmacological profile—hepatoprotective at 27.27–38.81 mg/kg/day, yet hepatotoxic at 51.93–76.07 mg/kg/day. This glycosylated stilbene is the definitive choice for precise neurotrophin signaling (BDNF-TrkB/Akt) and Alzheimer's disease research. Do not substitute.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
CAS No. 55327-45-2
Cat. No. B1671145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
CAS55327-45-2
Synonyms(E)-2,3,4',5-beta-tetrahydroxystilbene-2-beta-D-glucopyranoside
2,3,4',5-tetrahydroxystilbene-2-O-beta-D-glucoside
2,3,5,4'-tetrahydroxystilbene 2-O-beta-D-glucoside
2,3,5,4'-tetrahydroxystilbene 2-O-glucopyranoside
2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
2,3,5,4'-tetrahydroxystilbene-2-O-D-glucoside
2,3,5,4'-tetrahydroxystilbene-2-O-glucoside
4OH-stil-2-O-Glu
EH-201
THSG cpd
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1
InChIKeyJAYVHSBYKLLDJC-DSNJPTTOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (TSG/THSG) CAS 55327-45-2: Core Identity and Structural Positioning for Research Procurement


2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (syn. TSG, THSG) is a stilbene glycoside and the primary bioactive constituent isolated from the root of Polygonum multiflorum Thunb. [1] It is structurally characterized as (E)-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucopyranoside, a polyphenolic compound sharing a stilbene backbone with the widely studied analog resveratrol (3,4',5-trihydroxy-trans-stilbene), yet differentiated by an additional hydroxyl group and a β-D-glucose moiety at the 2-O position. [2] This distinct glycosylation confers unique physicochemical properties that directly impact its solubility, stability, and biological activity profile, distinguishing it from its aglycone counterparts and other simple stilbenoids. [3]

Procurement Risk: Why 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside Cannot Be Substituted with Generic Stilbenes


Direct substitution of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (TSG) with structurally similar, more accessible stilbenes like resveratrol is not scientifically justifiable due to significant, quantifiable divergences in potency, mechanism, and safety profile. Despite a shared stilbene core, the glycosylation of TSG is not a passive modification; it fundamentally alters its pharmacokinetic behavior and its interaction with specific molecular targets, resulting in a distinct efficacy and safety landscape. [1] Critically, TSG exhibits a unique and pronounced dualistic hepatopharmacological profile, demonstrating both hepatoprotective and hepatotoxic effects across a narrow, well-defined dose range, a phenomenon not reported for its aglycone comparators. [2] This necessitates a compound-specific approach to dosing and application, rendering any assumption of functional equivalence both inaccurate and potentially hazardous in research and development settings. The quantitative evidence below underscores the necessity for precise compound selection.

Quantitative Evidence Guide for 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (CAS 55327-45-2): Verifiable Differentiation from Key Comparators


Superior In Vitro Free Radical Scavenging Potency of TSG vs. Resveratrol

2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (TSG) demonstrates significantly stronger antioxidant capacity than its structural analog resveratrol in multiple cell-free assays. [1] The presence of the glucoside moiety contributes to enhanced radical-scavenging efficiency, quantified by lower IC50 values across different radical species. [1]

Antioxidant Activity Oxidative Stress In Vitro Pharmacology

Enhanced Vasorelaxation Efficacy and Potency of THSG Compared to Resveratrol in Rat Aortic Rings

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) induces vasodilation in rat aortic rings with greater potency and efficacy than its structural analog resveratrol. [1] This effect is mediated in part by the nitric oxide (NO) pathway. [1]

Cardiovascular Pharmacology Vasodilation Nitric Oxide Signaling

In Vivo Neuroprotection and Cognitive Enhancement in Aβ1-42-Induced Alzheimer's Disease Mouse Model

In a mouse model of Alzheimer's disease (AD) induced by intracerebroventricular injection of Aβ1-42, treatment with tetrahydroxystilbene glucoside (TSG) resulted in significant improvement of cognitive deficits and mitigation of oxidative stress markers. [1]

Neuroprotection Alzheimer's Disease Cognitive Function

Mechanistic Neuroprotection via Restoration of BDNF-TrkB/Akt Signaling Axis

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) exerts neuroprotective effects against staurosporine (STS)-induced cytotoxicity by restoring the brain-derived neurotrophic factor (BDNF) and its associated TrkB/Akt signaling pathway. [1] This mechanism is distinct from simple antioxidant activity. [1]

Neuroprotection Neurotrophin Signaling Apoptosis

Defined Dualistic Hepatopharmacological Profile with a Narrow Therapeutic Index

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) exhibits a unique and dose-dependent dualistic profile on the liver, acting as a hepatoprotective agent at lower doses and a hepatotoxic agent at higher doses. [1] This biphasic effect is a critical differentiator from other stilbenes. [1]

Hepatology Toxicology Dose-Response Relationship

Recommended Research Applications for 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside Based on Quantified Differentiation


Investigating Oxidative Stress Pathways with High-Efficacy Scavenging

Researchers requiring a potent antioxidant tool for in vitro assays can leverage TSG's demonstrated superior free radical scavenging activity compared to resveratrol. [1] Its low IC50 values for superoxide anion (0.57 µg/mL) and hydroxyl radical (2.75 µg/mL) scavenging make it an ideal candidate for studies where efficient neutralization of specific reactive oxygen species is required to dissect cellular signaling events. [1]

Probing BDNF-TrkB/Akt-Mediated Neuronal Survival and Differentiation

TSG is particularly well-suited for neuroscience research focused on neurotrophin signaling, given its demonstrated ability to restore the BDNF-TrkB/Akt axis and rescue neurons from staurosporine-induced apoptosis. [2] This application is distinct from general neuroprotective or antioxidant studies and offers a specific molecular entry point for investigating neuronal survival, synaptic plasticity, and the differentiation of neural stem cells into dopaminergic neurons. [3]

Preclinical In Vivo Modeling of Alzheimer's Disease and Cognitive Decline

TSG is a validated research compound for in vivo studies of Alzheimer's disease pathology and cognitive function. [4] The established efficacy in the Aβ1-42-induced mouse model, with clear dose-dependent improvements in behavioral tests and mitigation of oxidative stress markers, provides a robust foundation for researchers investigating the compound's effects on memory, amyloid pathology, and associated neuroinflammation. [4]

Controlled Dose-Response Studies on Hepatic Function and Toxicology

The unique and well-defined dualistic hepatopharmacological profile of TSG makes it an invaluable tool for hepatology research. [5] Studies can be precisely designed to investigate its protective mechanisms within the 27.27–38.81 mg/kg/day range or to explore the pathways of drug-induced liver injury within the 51.93–76.07 mg/kg/day range. [5] This narrow therapeutic index provides a controlled system for probing the dose-dependent transition from cytoprotection to cytotoxicity.

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